4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . The compound has shown potential in the treatment of various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound involves a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold in medicinal chemistry . The crystal structures of BD1 in complex with four selected inhibitors have been determined, providing insights into the binding modes of these compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has identified piperazine and triazolo-pyrazine derivatives, including those structurally related to the queried compound, showing significant antimicrobial activity. These compounds were synthesized and evaluated against bacterial and fungal strains, showing promising results in developing potent antimicrobials (Patil et al., 2021).
Antidiabetic Activity
Studies on triazolo-pyridazine-substituted piperazines have demonstrated their potential as anti-diabetic drugs. These compounds were evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4) and their insulinotropic activities, revealing their significant anti-diabetic potential (Bindu et al., 2019).
Antihistaminic and Anti-inflammatory Activity
Research on triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines has shown that these compounds possess antihistaminic activity and inhibit eosinophil infiltration, suggesting potential applications in treating allergic conditions and inflammation (Gyoten et al., 2003).
Adenosine A2a Receptor Antagonism
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have been investigated for their role as potent and selective adenosine A2a receptor antagonists. This research offers insights into developing treatments for neurological conditions like Parkinson's disease (Vu et al., 2004).
Anticancer Activity
Compounds structurally related to the queried chemical have been explored for their anticancer activities. The development and evaluation of triazolo-pyridazine derivatives have shown promise in inhibiting tumor cell proliferation, indicating their potential in cancer treatment (El-Reedy & Soliman, 2020).
Mecanismo De Acción
The compound acts as a bromodomain inhibitor, specifically interacting with the bromodomains of BRD4 . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N7O/c17-11-1-2-12(18)13(9-11)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMQIAFBDGNLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.